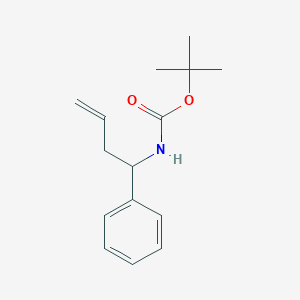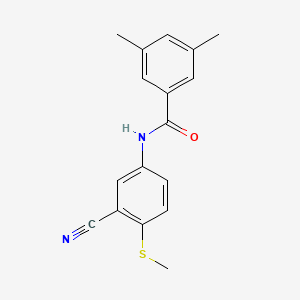
N-Boc-(+/-)-1-phenylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Boc-(+/-)-1-phenylbut-3-en-1-amine” is a compound that involves the Boc (tert-butyloxycarbonyl) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Chemical Reactions Analysis
The N-Boc group can be removed (deprotected) through various methods. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. The Boc group typically adds steric bulk to the molecule, which can influence its reactivity and other properties .
Scientific Research Applications
Protection and Deprotection Strategies
N-Boc-(+/-)-1-phenylbut-3-en-1-amine is crucial in the protection of amines, enabling selective chemical transformations without affecting sensitive functional groups. Heydari et al. (2007) demonstrated that N-tert-butoxycarbonylation of amines, including chiral amino alcohols and esters, can be efficiently achieved using H3PW12O40 as a catalyst, highlighting its importance in peptide synthesis due to its resistance to racemization (Heydari et al., 2007). Similarly, Veisi et al. (2016) reported a rapid and efficient method for N-Boc protection of various amines using a recyclable solid acid nanocatalyst, emphasizing the method's simplicity and environmental friendliness (Veisi et al., 2016).
Procopio et al. (2022) presented an efficient method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent, offering an environmentally sustainable alternative to traditional methods (Procopio et al., 2022).
Synthesis and Catalysis
This compound is instrumental in the synthesis of complex molecules. Wippich et al. (2016) showcased its application in Rhodium-catalyzed N-tert-butoxycarbonyl amination, enabling the efficient introduction of N-Boc protected amino groups into aromatic nuclei, crucial for the synthesis of alkaloids quindoline and cryptolepine (Wippich et al., 2016).
Cao et al. (2021) highlighted a sustainable route toward N-Boc amines, presenting an atom-economic synthesis from amines, t-butanol, and CO at room temperature, demonstrating the potential for industrial applications (Cao et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on developing more efficient and sustainable methods for the protection and deprotection of the Boc group. For instance, a recent study described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
properties
IUPAC Name |
tert-butyl N-(1-phenylbut-3-enyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXZARIDOWOPFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2395897.png)
![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)

![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)
![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2395903.png)
![1,4-Bis(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)piperazine](/img/structure/B2395906.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)